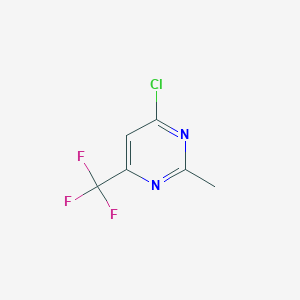

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

描述

Systematic Nomenclature and Regulatory Identifiers

The systematic identification of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine encompasses multiple nomenclature systems and regulatory databases, providing a comprehensive framework for its chemical identity. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as this compound, reflecting the specific positioning of substituents on the six-membered heterocyclic ring. The Chemical Abstracts Service has assigned the unique registry number 5993-98-6 to this compound, serving as the primary identifier across scientific literature and regulatory databases.

The molecular formula C6H4ClF3N2 accurately represents the atomic composition, with a corresponding molecular weight of 196.56 daltons. The European Community number 863-796-6 provides regulatory identification within European chemical databases, while the Distributed Structure-Searchable Toxicity database identifier DTXSID60597345 facilitates toxicological data retrieval. The MDL number MFCD03265399 serves as an additional database identifier across multiple chemical information systems.

Alternative nomenclature variations documented in chemical databases include "4-chloro-2-methyl-6-trifluoromethylpyrimidine" and "pyrimidine, 4-chloro-2-methyl-6-(trifluoromethyl)-", demonstrating the flexibility in systematic naming conventions. The Simplified Molecular Input Line Entry System representation "CC1=NC(=CC(=N1)Cl)C(F)(F)F" provides a standardized linear notation for computational applications. The International Chemical Identifier string "InChI=1S/C6H4ClF3N2/c1-3-11-4(6(8,9)10)2-5(7)12-3/h2H,1H3" offers a unique structural descriptor, with the corresponding key "JYLBKMNTQSEPJM-UHFFFAOYSA-N" enabling rapid database searches.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyrimidine systems, with specific geometric parameters influenced by the electronic and steric effects of the substituents. The pyrimidine ring adopts a planar configuration, typical of aromatic heterocycles, with nitrogen atoms positioned at the 1 and 3 positions creating a symmetric electronic environment. The chlorine substituent at the 4-position and the trifluoromethyl group at the 6-position create a pseudo-symmetrical substitution pattern that influences the overall molecular dipole moment and electronic distribution.

Computational analyses reveal that the trifluoromethyl group exhibits restricted rotation due to steric interactions with the adjacent pyrimidine ring, resulting in preferred conformational orientations. The carbon-fluorine bonds in the trifluoromethyl substituent maintain typical lengths of approximately 1.33 angstroms, while the carbon-carbon bond connecting the trifluoromethyl group to the pyrimidine ring exhibits slight elongation due to the electron-withdrawing nature of the fluorine atoms. The chlorine atom at the 4-position forms a carbon-chlorine bond with characteristic length of approximately 1.75 angstroms, contributing to the overall molecular polarization.

The methyl substituent at the 2-position adopts a staggered conformation relative to the adjacent nitrogen atoms, minimizing steric repulsion while maintaining optimal orbital overlap with the aromatic system. Bond angles within the pyrimidine ring deviate slightly from the ideal 120 degrees due to the heteroatom effects, with nitrogen-containing angles typically measuring 116-118 degrees. The predicted density of 1.428 grams per cubic centimeter reflects the compact molecular packing influenced by the heavy halogen and fluorinated substituents.

The predicted boiling point of 171.2 degrees Celsius at 760 millimeters of mercury indicates moderate intermolecular interactions, while the calculated logarithm of the partition coefficient value of 2.45720 suggests moderate lipophilicity. These physical properties correlate directly with the molecular geometry and conformational preferences, demonstrating the relationship between structure and macroscopic behavior.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed structural confirmation through multiple analytical techniques, each revealing specific aspects of the molecular architecture. Nuclear magnetic resonance spectroscopy offers comprehensive insights into the electronic environment and connectivity patterns within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the substitution pattern and provide information about neighboring group interactions.

The trifluoromethyl group generates distinctive fluorine-19 nuclear magnetic resonance signals, typically appearing as a sharp singlet around -62 to -65 parts per million, consistent with the electron-withdrawing environment created by the pyrimidine ring. The methyl substituent at the 2-position produces a characteristic singlet in the proton spectrum around 2.5-3.0 parts per million, with the exact chemical shift influenced by the adjacent nitrogen atoms and overall ring current effects.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon of the trifluoromethyl group as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically appearing around 120-125 parts per million. The aromatic carbon atoms of the pyrimidine ring exhibit chemical shifts between 140-165 parts per million, with specific values dependent on the electron-donating or electron-withdrawing nature of adjacent substituents.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 196, corresponding to the molecular weight of the intact molecule. Fragmentation patterns typically show loss of the trifluoromethyl group (mass 69) and chlorine atom (mass 35), generating characteristic fragment ions that support structural identification. The base peak often corresponds to the pyrimidine ring system after loss of substituents, providing confirmation of the core heterocyclic structure.

Infrared spectroscopy reveals characteristic absorption bands that fingerprint the functional groups present in the molecule. The carbon-fluorine stretching vibrations of the trifluoromethyl group appear as strong absorptions around 1100-1300 wavenumbers, while the aromatic carbon-carbon and carbon-nitrogen stretches of the pyrimidine ring generate absorptions in the 1400-1600 wavenumber region. The carbon-chlorine stretch typically appears around 700-800 wavenumbers as a medium-intensity absorption.

Crystallographic Data and Solid-State Packing Arrangements

The solid-state behavior of this compound reflects the complex interplay of intermolecular forces arising from the diverse substituents present on the pyrimidine core. Storage requirements specify maintenance under inert atmosphere conditions at temperatures below -20 degrees Celsius, indicating potential thermal instability or volatility concerns that influence solid-state stability. The recommended storage conditions suggest that the compound may exist as a liquid or low-melting solid at ambient temperatures, consistent with the predicted physical properties.

The molecular packing in the solid state is expected to be dominated by dipole-dipole interactions arising from the polar carbon-chlorine and carbon-fluorine bonds, creating an ordered arrangement that maximizes favorable electrostatic contacts while minimizing steric repulsion. The trifluoromethyl groups likely adopt orientations that minimize fluorine-fluorine contacts between adjacent molecules, while the chlorine atoms may participate in weak halogen bonding interactions with electron-rich regions of neighboring molecules.

The predicted density value of 1.428 grams per cubic centimeter indicates efficient molecular packing in the solid state, suggesting that the various substituents are accommodated through optimized intermolecular arrangements. The relatively high density compared to simple hydrocarbons reflects the presence of heavy atoms (chlorine and fluorine) and the compact nature of the substituted pyrimidine core.

Thermal analysis considerations suggest that the compound exhibits limited thermal stability, with decomposition potentially occurring at elevated temperatures before reaching a distinct melting point. This behavior is characteristic of fluorinated heterocycles, which often exhibit complex thermal decomposition pathways involving carbon-fluorine bond cleavage and rearrangement reactions.

The crystallographic environment likely features weak hydrogen bonding interactions between the aromatic proton at the 5-position of the pyrimidine ring and electron-rich atoms of neighboring molecules. These interactions, combined with the Van der Waals forces between the organic framework and the electrostatic interactions of the polar substituents, create a stable solid-state structure that requires controlled storage conditions to maintain integrity over extended periods.

属性

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c1-3-11-4(6(8,9)10)2-5(7)12-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBKMNTQSEPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597345 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5993-98-6 | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5993-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves the reaction of 2-methyl-4,6-dichloropyrimidine with trifluoromethylating agents. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) as the trifluoromethylating agent in the presence of a catalyst like copper(I) iodide (CuI) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on factors such as cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to optimize the efficiency and yield of the production process .

化学反应分析

Types of Reactions

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The methyl and trifluoromethyl groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while coupling reactions can produce biaryl compounds .

科学研究应用

Biological Activities

Research indicates that 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine may possess several biological activities:

- Enzyme Inhibition : Similar pyrimidine derivatives have been studied as potential inhibitors of specific enzymes, including those involved in metabolic pathways. The compound's structure suggests it may compete with natural metabolites for binding sites in enzymes or receptors.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Preliminary studies suggest that this compound could exhibit comparable activity .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

- Antimetabolite Activity : The compound's potential to act as an antimetabolite allows it to interfere with metabolic processes, which is beneficial in designing drugs targeting cancer and other diseases.

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex pyrimidine-based pharmaceuticals, which are crucial for developing new therapeutic agents.

Case Study 1: Structure–Activity Relationship (SAR) Studies

A study investigated the SAR of pyrimidine derivatives, focusing on their inhibitory effects on specific enzymes. The findings highlighted that modifications in the substituents at various positions significantly impacted biological activity. For instance, increasing lipophilicity through trifluoromethyl substitutions enhanced enzyme binding affinity, suggesting similar strategies could be applied to optimize this compound derivatives for improved efficacy .

Case Study 2: Anti-inflammatory Research

Recent research into pyrimidine derivatives revealed that certain compounds exhibited potent anti-inflammatory effects by inhibiting COX-2 activity. The IC₅₀ values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib. This opens avenues for exploring this compound in developing new anti-inflammatory therapies .

作用机制

The mechanism of action of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

- CAS Registry Number : 5993-98-6

- Molecular Formula : C₆H₄ClF₃N₂

- Molecular Weight : 196.56 g/mol

Physical Properties :

- Melting Point : 25.1°C (predicted)

- Boiling Point : ~171.2°C at 760 mmHg (predicted)

- Density : ~1.4 g/cm³ (predicted)

- Refractive Index : n²⁰D 1.45 (predicted) .

Applications :

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its chlorine and trifluoromethyl groups enable nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecules .

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Reactivity

The position of substituents (chloro, methyl, trifluoromethyl) on the pyrimidine ring critically influences reactivity and applications. Key comparisons include:

Structural Insights :

Antifungal and Insecticidal Activity :

- Trifluoromethyl pyrimidine-amides (e.g., compounds from ) exhibit superior antifungal activity compared to this compound due to the presence of amide moieties, which enhance target binding .

- 4-Chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine (CAS 651315-72-9) shows enhanced bioactivity in drug discovery owing to aromatic substituents, increasing lipophilicity and membrane permeability .

Pharmaceutical Relevance :

- Pyrimidine derivatives like imatinib and capecitabine () highlight the importance of trifluoromethyl and chloro groups in kinase inhibition and prodrug activation. The target compound’s lack of a heterocyclic or amine group limits direct therapeutic use but underscores its role as a synthetic precursor .

Comparison with Other Intermediates :

- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine () demonstrates nitro and thiophene groups, which enhance π-stacking interactions in materials science, unlike the target compound’s agrochemical focus.

- 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9) lacks trifluoromethyl and methyl groups, limiting its utility in high-value applications but making it cost-effective for bulk synthesis .

Physicochemical Properties

| Property | This compound | 4-Chloro-6-(trifluoromethyl)pyrimidine | 4-Chloro-2,6-dimethylpyrimidine |

|---|---|---|---|

| Boiling Point | ~171.2°C | ~180°C (estimated) | ~165°C |

| Density | ~1.4 g/cm³ | ~1.5 g/cm³ | ~1.2 g/cm³ |

| LogP | 2.8 (predicted) | 2.5 | 1.9 |

| Synthetic Complexity | Moderate | Low | Low |

Key Trends :

- Trifluoromethyl groups increase molecular weight and boiling points.

- Methyl groups reduce density but add steric hindrance.

生物活性

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is an organic compound belonging to the pyrimidine class, characterized by a unique structure that includes a chlorine atom, a methyl group, and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of more complex pyrimidine-based drugs.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF3N2. Its structure features a planar ring with alternating carbon and nitrogen atoms, which is typical for pyrimidines. The presence of the chlorine atom at the 4-position and the trifluoromethyl group at the 6-position significantly influences its lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that pyrimidine derivatives can act as antimetabolites , competing with natural metabolites for binding sites in enzymes or receptors. This competitive inhibition may lead to various biological effects, including antimicrobial, anticancer, and antiviral activities. The trifluoromethyl group in particular is known to enhance the lipophilicity of compounds, potentially improving their bioavailability and activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds related to this compound. For instance, derivatives containing similar structures have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Target Pathogen | Inhibition Ratio (%) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Derivative A | S. aureus | 85.76% |

| Similar Derivative B | Fungal Pathogen | EC50 = 12.64 μg/mL |

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications in the pyrimidine structure can lead to enhanced activity against tumor cells .

Case Study: Anticancer Activity

In a comparative study, several pyrimidine derivatives were evaluated for their cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines. Some derivatives exhibited IC50 values significantly lower than that of standard chemotherapy agents like doxorubicin, indicating promising potential for future drug development .

Antiviral Activity

The antiviral potential of pyrimidine derivatives has also been explored, particularly against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). Compounds structurally related to this compound have shown effective inhibition of viral replication in vitro, with specific EC50 values indicating their potency .

Table 2: Antiviral Efficacy of Pyrimidine Derivatives

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Compound X | ZIKV | 2.4 |

| Compound Y | DENV-2 | 1.4 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of pyrimidines is crucial for optimizing their biological activity. Modifications at specific positions on the pyrimidine ring can lead to significant changes in potency and selectivity against biological targets.

Key Findings from SAR Studies:

- Substitution at the 2-position with electron-donating groups can enhance activity.

- The presence of halogens (like chlorine or fluorine) at strategic positions increases lipophilicity and receptor binding affinity.

- Trifluoromethyl groups are particularly effective in improving metabolic stability while maintaining activity .

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。